Oxazol-5-ylmethyl trifluoromethanesulfonate
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Overview
Description
Oxazol-5-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its significant role in various chemical reactions and its utility in scientific research, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethyl trifluoromethanesulfonate typically involves the reaction of oxazole derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants. Common solvents used in this reaction include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-ylmethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .
Scientific Research Applications
Oxazol-5-ylmethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of oxazol-5-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify biological molecules and pathways, making it useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to oxazol-5-ylmethyl trifluoromethanesulfonate include:
- Oxazol-5-ylmethyl chloride
- Oxazol-5-ylmethyl bromide
- Oxazol-5-ylmethyl iodide
Uniqueness
What sets this compound apart from these similar compounds is its trifluoromethanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, enhancing its utility in various chemical and biological applications .
Properties
Molecular Formula |
C5H4F3NO4S |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1,3-oxazol-5-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H4F3NO4S/c6-5(7,8)14(10,11)13-2-4-1-9-3-12-4/h1,3H,2H2 |
InChI Key |
HCUJAEQSOPQRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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